6-methyl-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole
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Overview
Description
5-METHYL-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring This particular compound is characterized by the presence of a methyl group and a phenoxyethylsulfanyl group attached to the benzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Phenoxyethylsulfanyl Group: This step involves the nucleophilic substitution reaction where the phenoxyethylsulfanyl group is introduced using appropriate thiol and phenol derivatives.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Alkylated derivatives, halogenated derivatives.
Scientific Research Applications
5-METHYL-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-METHYL-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-METHYL-4-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE: Similar structure with a different substitution pattern.
5-METHYL-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZIMIDAZOLE: Contains a benzimidazole core instead of a benzodiazole core.
Uniqueness
The uniqueness of 5-METHYL-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE lies in its specific substitution pattern and the presence of both methyl and phenoxyethylsulfanyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H18N2OS |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
6-methyl-2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H18N2OS/c1-12-3-6-14(7-4-12)20-9-10-21-17-18-15-8-5-13(2)11-16(15)19-17/h3-8,11H,9-10H2,1-2H3,(H,18,19) |
InChI Key |
ROOAGIFHHNGODL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=NC3=C(N2)C=C(C=C3)C |
Origin of Product |
United States |
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